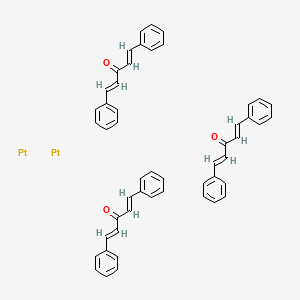
Pt2(dba)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pt2(dba)3, is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). This compound is known for its dark-purple to brown solid form and is moderately soluble in organic solvents . It was first discovered by Japanese chemist Y. Takahashi in 1970[2][2].
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pt2(dba)3 typically involves the reaction of palladium(II) acetate with dibenzylideneacetone in a suitable solvent. One common method includes dissolving palladium(II) acetate in dichloromethane and dibenzylideneacetone in a mixture of anhydrous ethanol and toluene. The solutions are then combined and passed through a redox resin-filled reactor at 100°C. The product is crystallized using cold water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is typically analyzed for elemental composition to confirm its purity, which is usually above 99% .
Analyse Chemischer Reaktionen
Types of Reactions
Pt2(dba)3 undergoes various types of reactions, including:
Oxidation: Reacts with hydrogen or carbon monoxide to form palladium black and other organic products.
Substitution: Reacts with ligands such as triphenylphosphine to form new palladium complexes[][2].
Common Reagents and Conditions
Oxidation: Hydrogen gas or carbon monoxide in methanol solution.
Substitution: Triphenylphosphine in benzene solution[][2].
Major Products
Oxidation: Palladium black, dibenzylideneacetone derivatives.
Substitution: Tetrakis(triphenylphosphine)palladium(0) and dibenzylideneacetone[][2].
Wissenschaftliche Forschungsanwendungen
Pt2(dba)3 is widely used in scientific research due to its role as a soluble source of palladium(0). Its applications include:
Chemistry: Catalysis in coupling reactions such as Suzuki, Negishi, and Heck reactions.
Biology: Studies on palladium’s interaction with biological molecules.
Medicine: Research on palladium-based drugs and their mechanisms.
Industry: Catalysis in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Pt2(dba)3 acts as a catalyst by providing a source of palladium(0), which can undergo oxidative addition to form palladium(II) intermediates. These intermediates participate in various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium(0) complex used in similar catalytic applications.
Palladium(II) acetate: A precursor to palladium(0) complexes and used in various catalytic reactions.
Uniqueness
Pt2(dba)3 is unique due to its stability and solubility in organic solvents, making it a versatile catalyst in organic synthesis. Its ability to form palladium(0) species in situ provides high catalytic activity in coupling reactions .
Eigenschaften
Molekularformel |
C51H42O3Pt2 |
|---|---|
Molekulargewicht |
1093.0 g/mol |
IUPAC-Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; |
InChI-Schlüssel |
TZSNBHPFGNSWPO-WVCUSYJESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt].[Pt] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




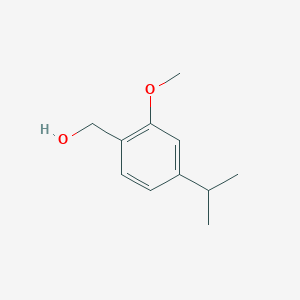
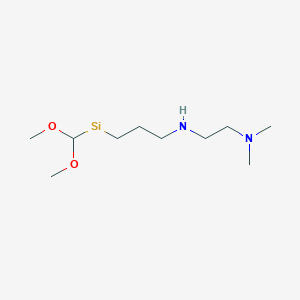
![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)

![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
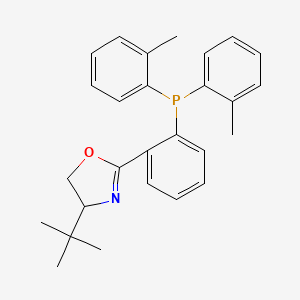


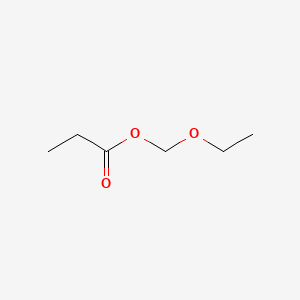
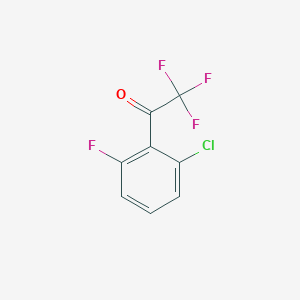
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
